molecular formula C31H34N4O9S B13855828 N-Boc-Cefprozil Amide

N-Boc-Cefprozil Amide

Cat. No.: B13855828
M. Wt: 638.7 g/mol
InChI Key: YDAHXHMOALKQEI-LUQZTBTPSA-N
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Description

N-Boc-Cefprozil Amide is a derivative of Cefprozil, a second-generation cephalosporin antibiotic. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amide nitrogen. This modification is often employed to enhance the stability and solubility of the compound, making it more suitable for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-Cefprozil Amide typically involves the protection of the amine group in Cefprozil with a Boc group. This can be achieved through the reaction of Cefprozil with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of solid acid catalysts can facilitate the deprotection of the Boc group, allowing for the continuous synthesis of the desired amide .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Cefprozil Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-Boc-Cefprozil Amide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a prodrug, enhancing the delivery and efficacy of Cefprozil.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-Cefprozil Amide is similar to that of Cefprozil. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the weakening of the cell wall and ultimately leads to bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    N-Alloc-Cefprozil Amide: Another protected derivative of Cefprozil, where the amine group is protected with an allyl carbamate (Alloc) group.

    N-Cbz-Cefprozil Amide: A derivative with a benzyl carbamate (Cbz) protecting group.

Uniqueness

N-Boc-Cefprozil Amide is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C31H34N4O9S

Molecular Weight

638.7 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-2-[[(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C31H34N4O9S/c1-5-6-18-15-45-28-23(33-25(38)21(16-7-11-19(36)12-8-16)34-30(43)44-31(2,3)4)27(40)35(28)24(18)26(39)32-22(29(41)42)17-9-13-20(37)14-10-17/h5-14,21-23,28,36-37H,15H2,1-4H3,(H,32,39)(H,33,38)(H,34,43)(H,41,42)/b6-5+/t21?,22?,23-,28-/m1/s1

InChI Key

YDAHXHMOALKQEI-LUQZTBTPSA-N

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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